Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate
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Overview
Description
“Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate” is a compound that falls under the category of trifluoromethylpyridines (TFMP) and its intermediates . These are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of TFMP derivatives, including “this compound”, is characterized by the presence of a fluorine atom and a pyridine in their structure . TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include the exchange of chlorine and fluorine atoms and the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Characterization
- A study by Prasad et al. (2018) discussed the synthesis and characterization of Benzimidazole derivatives carrying a Pyridine moiety, showcasing the chemical versatility and potential applications of such compounds in diverse scientific research fields, including the development of new materials and pharmaceuticals (Prasad, Rani, & Anusha, 2018).
- Zhang, Martin, and Desmarteau (2003) developed a methodology for direct methylation and trifluoroethylation of imidazole and pyridine derivatives, highlighting a simple route to a variety of room temperature ionic liquids (RTILs), which are crucial for advancements in green chemistry and material science (Zhang, Martin, & Desmarteau, 2003).
Potential Applications
- Bradiaková et al. (2009) reported on the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, illustrating the steps towards creating molecules with potential applications in drug development and material sciences, showing the relevance of such compounds in creating new therapeutic agents and materials (Bradiaková, Ďurčeková, Prónayová, Gatial, & Krutošíková, 2009).
- Darwish et al. (2014) focused on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. This research provides insights into the pharmaceutical applications of such compounds, especially as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Once the targets are identified, the affected pathways and their downstream effects can be better elucidated .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect .
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests a promising future for “Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate” and similar compounds in the agrochemical and pharmaceutical industries.
properties
IUPAC Name |
methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O2S/c1-28-20(27)16-7-2-3-8-18(16)29-19-17(12-25)15(9-10-26-19)13-5-4-6-14(11-13)21(22,23)24/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGYXRSCSFMPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC=CC(=C2C#N)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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